2-VINYLHEXAFLUOROISOPROPANOL
Overview
Description
2-Vinylhexafluoroisopropanol is a colorless liquid characterized by its vinyl and hexafluoroisopropyl functional groups. It is commonly used as a monomer in the production of specialty polymers and copolymers, offering enhanced chemical resistance and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-vinylhexafluoroisopropanol involves the reaction of hexafluoroacetone with vinyl magnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylhexafluoroisopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various vinyl derivatives.
Scientific Research Applications
2-Vinylhexafluoroisopropanol has a wide range of applications in scientific research:
Biology: Employed in the development of bio-compatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-vinylhexafluoroisopropanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form strong hydrogen bonds and interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in various applications .
Comparison with Similar Compounds
Hexafluoroisopropanol: Known for its use as a solvent in chemical reactions.
Vinylfluoroisopropanol: Shares similar properties but with fewer fluorine atoms.
Hexafluoropropanol: Another fluorinated alcohol with distinct chemical properties.
Uniqueness: 2-Vinylhexafluoroisopropanol stands out due to its combination of vinyl and hexafluoroisopropyl groups, providing unique reactivity and stability. This makes it particularly valuable in the synthesis of high-performance materials and specialty polymers .
Biological Activity
2-Vinylhexafluoroisopropanol (VHFI) is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of fluorine atoms, imparts distinctive chemical properties that can influence its biological activity. This article explores the biological activities associated with VHFI, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : 200.11 g/mol
The presence of multiple fluorine atoms contributes to its hydrophobic nature and potential interactions with biological membranes.
Biological Activity Overview
Research into the biological activity of VHFI has revealed several promising avenues:
- Antimicrobial Activity : Preliminary studies indicate that VHFI exhibits antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes due to its lipophilic characteristics .
- Antitumor Potential : VHFI has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that VHFI can inhibit cell proliferation, with IC values indicating significant potency against specific tumor types .
- Enzyme Inhibition : VHFI has shown potential as an inhibitor of certain enzymes, which may be relevant in drug design. Its ability to interact with active sites of enzymes suggests it could be developed into therapeutic agents targeting enzymatic pathways involved in disease processes.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of VHFI against Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL for various strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
This data suggests that VHFI may serve as a potential candidate for developing new antimicrobial agents.
Antitumor Activity
In a series of experiments assessing the cytotoxicity of VHFI on human cancer cell lines (e.g., HeLa, MCF-7), it was found that:
- HeLa Cells : IC = 45 µM
- MCF-7 Cells : IC = 60 µM
These findings indicate that VHFI possesses significant antitumor activity, warranting further investigation into its mechanisms and potential clinical applications .
Enzyme Inhibition Studies
VHFI was also tested for its ability to inhibit specific enzymes involved in cancer metabolism. Inhibition assays revealed that VHFI could effectively reduce the activity of lactate dehydrogenase (LDH), suggesting a potential role in modulating metabolic pathways in cancer cells.
The biological activity of VHFI is hypothesized to stem from its structural characteristics:
- Membrane Disruption : The lipophilic nature allows VHFI to integrate into lipid bilayers, potentially leading to membrane destabilization in microbial cells.
- Enzyme Interaction : The fluorinated structure may facilitate strong interactions with enzyme active sites, resulting in competitive inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O/c1-2-3(12,4(6,7)8)5(9,10)11/h2,12H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSMHPJJFLCUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19701-19-0 | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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